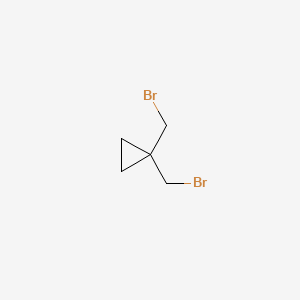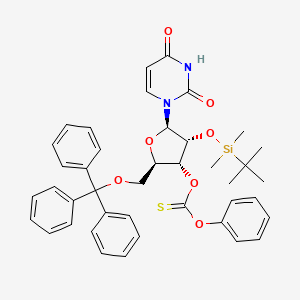
2-Bromo-1-(bromomethyl)-3-nitrobenzene
Descripción general
Descripción
2-Bromo-1-(bromomethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromine atoms at the second and bromomethyl group at the first position, and a nitro group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-3-nitrobenzene typically involves the bromination of 3-nitrotoluene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds through the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: Formation of 2-hydroxy-1-(hydroxymethyl)-3-nitrobenzene or 2-amino-1-(aminomethyl)-3-nitrobenzene.
Reduction: Formation of 2-Bromo-1-(bromomethyl)-3-aminobenzene.
Oxidation: Formation of 2-Bromo-1-(carboxymethyl)-3-nitrobenzene.
Aplicaciones Científicas De Investigación
2-Bromo-1-(bromomethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine and nitro substituents make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those that require brominated aromatic intermediates.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(bromomethyl)-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the nitro group on the benzene ring influence the electron density, making certain positions on the ring more susceptible to attack by nucleophiles. The compound can also act as an electrophile in reactions where the bromomethyl group is involved.
Molecular Targets and Pathways:
Nucleophilic Attack: The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Electrophilic Attack: The nitro group can undergo reduction, affecting the overall reactivity of the compound.
Comparación Con Compuestos Similares
- 2-Bromo-1-(bromomethyl)-4-nitrobenzene
- 2-Bromo-1-(bromomethyl)-5-nitrobenzene
- 2-Bromo-1-(bromomethyl)-6-nitrobenzene
Comparison: 2-Bromo-1-(bromomethyl)-3-nitrobenzene is unique due to the position of the nitro group on the benzene ring. This positioning affects the compound’s reactivity and the types of reactions it can undergo. For example, the nitro group at the third position makes the compound more reactive towards nucleophilic substitution compared to its isomers with the nitro group at other positions.
Propiedades
IUPAC Name |
2-bromo-1-(bromomethyl)-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFSHMCSISIQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454015 | |
| Record name | 2-bromo-1-bromomethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82617-49-0 | |
| Record name | 2-bromo-1-bromomethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)


